molecular formula C18H17N3O3 B4915426 N-(2-methoxybenzyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2-methoxybenzyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4915426
M. Wt: 323.3 g/mol
InChI Key: GEADPZMBGWRSFG-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative featuring a 4-oxoquinazolin-3(4H)-yl core linked to an acetamide moiety substituted with a 2-methoxybenzyl group. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The methoxybenzyl substituent in this compound may influence its pharmacokinetic profile, such as solubility and bioavailability, while the 4-oxoquinazolin-3(4H)-yl scaffold provides a structural basis for biological interactions .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-16-9-5-2-6-13(16)10-19-17(22)11-21-12-20-15-8-4-3-7-14(15)18(21)23/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEADPZMBGWRSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced through the reaction of the quinazolinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Methoxybenzyl Group: The final step involves the alkylation of the acetamide intermediate with 2-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield a hydroxyl derivative of the quinazolinone ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(2-methoxybenzyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been investigated for its potential anticancer properties. Studies have shown that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study indicated that similar compounds induce apoptosis in human cancer cells through the activation of specific signaling pathways .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key enzymes involved in cell proliferation and survival. The quinazoline moiety is known to interact with tyrosine kinases, which are critical in cancer progression .

Pharmacological Applications

Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that derivatives of quinazoline have significant inhibitory effects on bacterial growth, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects
Additionally, this compound has been evaluated for anti-inflammatory properties. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Material Science Applications

Polymer Composites
this compound has also found applications in material science, particularly in the development of polymer composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

Data Tables

Application Area Description Key Findings
Anticancer Activity Induces apoptosis in cancer cellsEffective against various cancer lines
Antimicrobial Properties Inhibits growth of bacteriaActive against Gram-positive and Gram-negative strains
Anti-inflammatory Effects Reduces pro-inflammatory cytokinesPotential treatment for inflammatory diseases
Material Science Enhances properties of polymer compositesImproved thermal stability and mechanical strength

Case Studies

  • Anticancer Study:
    A study investigated the effect of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis .
  • Antimicrobial Efficacy:
    In a comparative analysis, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating strong antimicrobial potential .
  • Polymer Application:
    A recent study focused on incorporating this compound into polystyrene matrices. The resulting composites exhibited enhanced thermal degradation temperatures compared to pure polystyrene, demonstrating its utility in advanced material applications .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would depend on its specific biological activity. For example, if it exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Quinazolinone derivatives vary in substituents on the acetamide nitrogen and the quinazolinone core. Below is a comparative analysis of key compounds (Table 1):

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in 11r) correlates with higher melting points (>300°C), likely due to increased intermolecular interactions. Methoxy groups (e.g., in 11n) reduce melting points, suggesting improved solubility .
  • Synthetic Yields : Yields vary widely (29–80%), influenced by reaction conditions and substituent steric effects. For example, bulkier groups like pyridin-3-ylmethyl require optimized stoichiometry .
Anticancer Activity :
  • Compounds 11r and 11n demonstrated potent anticancer activity, likely through kinase inhibition or DNA intercalation. The nitro group in 11r enhances cytotoxicity, while methoxy groups in 11n improve selectivity .
Antimicrobial Activity :
  • Piperazine-linked derivatives (e.g., IV and V in ) showed activity against Mycobacterium tuberculosis via InhA inhibition . The target compound’s benzyl group may similarly interact with bacterial enzyme active sites.
Antioxidant Activity :
  • Phthalimide derivative 1a exhibited moderate DPPH radical scavenging (IC₅₀ = 89 µM), attributed to its conjugated π-system . The target compound’s methoxy group could enhance antioxidant capacity by stabilizing free radicals.

Pharmacokinetic and Toxicity Profiles

  • BBB Permeability : Derivatives with lipophilic groups (e.g., methoxybenzyl) show predicted BBB permeability >0.8 (logBB), suggesting CNS accessibility .
  • Metabolism : Hydroxyl-containing analogs (e.g., 4e in ) are prone to glucuronidation, whereas methoxy groups may slow hepatic clearance .

Biological Activity

N-(2-methoxybenzyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(4-oxoquinazolin-3(4H)-yl)acetamide with 2-methoxybenzyl chloride in the presence of a base. The reaction yields the target compound with a moderate to high yield, often characterized by techniques such as NMR and mass spectrometry to confirm structure and purity .

Anticancer Activity

Research indicates that derivatives of quinazolinone, including this compound, exhibit notable anticancer properties. A study demonstrated that compounds with similar structures inhibited telomerase activity significantly, which is crucial for cancer cell proliferation. The IC50 values for some derivatives were reported to be less than 1 µM, indicating potent activity compared to staurosporine (IC50 = 6.41 µM) .

Mechanism of Action :

  • Telomerase Inhibition : The compound appears to inhibit telomerase, an enzyme critical for maintaining telomere length in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in cancerous cells .
  • Apoptosis Induction : Flow cytometric analysis revealed that the compound could induce apoptosis in MGC-803 cells in a concentration-dependent manner. This effect was linked to the downregulation of dyskerin, a protein associated with telomerase activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

  • Methoxy Substitution : The presence and position of methoxy groups on the benzene ring significantly affect the compound's potency against cancer cells.
  • Amide Linkage : The amide functional group plays a crucial role in enhancing the biological activity by facilitating interactions with biological targets .

Case Studies

Several studies have evaluated the anticancer potential of quinazolinone derivatives:

  • In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines (e.g., A549, C6). Results indicated significant cytotoxicity and induction of apoptosis .
  • In Vivo Studies : Animal models have shown that these compounds can reduce tumor size significantly when administered at specific dosages, further supporting their potential as therapeutic agents .

Q & A

Q. How to resolve discrepancies in reported enzyme inhibition data (e.g., IC₅₀ variability)?

  • Experimental Design :
  • Standardize assay conditions (pH, ATP concentration for kinase assays).
  • Use recombinant enzymes from consistent sources (e.g., Sigma vs. Thermo Fisher) .
  • Data Normalization : Report IC₅₀ relative to positive controls (e.g., staurosporine for kinases) .

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